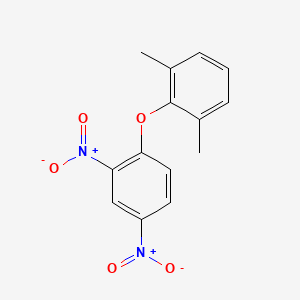
2,6-Dimethylphenyl 2,4-dinitrophenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylphenyl 2,4-dinitrophenyl ether is an organic compound characterized by the presence of two aromatic rings connected by an ether linkage. The compound is notable for its nitro groups, which are electron-withdrawing and significantly influence its chemical behavior. This compound is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethylphenyl 2,4-dinitrophenyl ether can be synthesized through the reaction of 2,4-dinitrochlorobenzene with 2,6-dimethylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylphenyl 2,4-dinitrophenyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the aromatic ring susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming carboxylic acids under strong oxidizing conditions
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and organic solvents like ethanol.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions
Major Products
Nucleophilic Substitution: Substituted phenyl ethers.
Reduction: Amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,6-Dimethylphenyl 2,4-dinitrophenyl ether is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its nitro groups, which are strong electron-withdrawing groups. These groups influence the electron density of the aromatic rings, making them more reactive towards nucleophiles. In biological systems, the compound can inhibit electron transport by interacting with key proteins in the electron transport chain, such as the cytochrome b6f complex .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT): Another compound with similar inhibitory effects on the electron transport chain.
2,5-Dibromo-3-methyl-6-isopropylbenzoquinone (DBMIB): Also inhibits the cytochrome b6f complex but has different structural features.
Uniqueness
2,6-Dimethylphenyl 2,4-dinitrophenyl ether is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and interaction with biological molecules. The presence of both methyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications .
Propiedades
Número CAS |
3761-22-6 |
|---|---|
Fórmula molecular |
C14H12N2O5 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H12N2O5/c1-9-4-3-5-10(2)14(9)21-13-7-6-11(15(17)18)8-12(13)16(19)20/h3-8H,1-2H3 |
Clave InChI |
SZIVVJWRVXCIFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


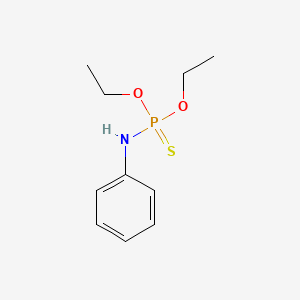
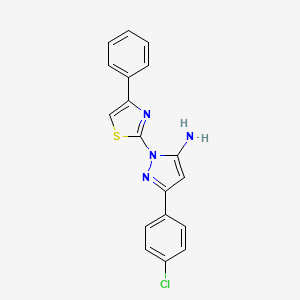
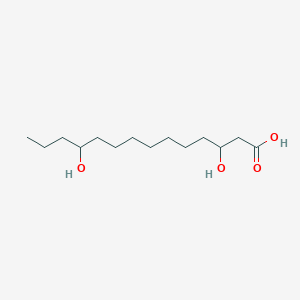

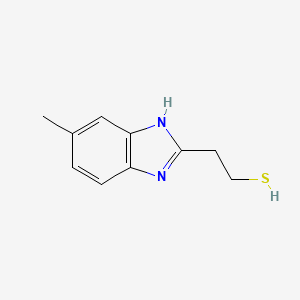
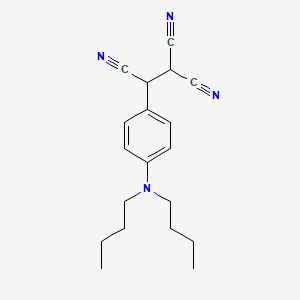
![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
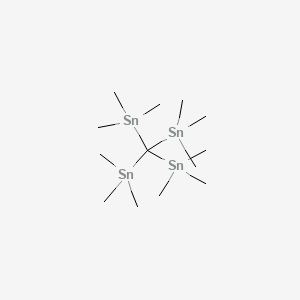
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
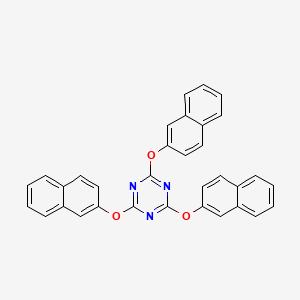
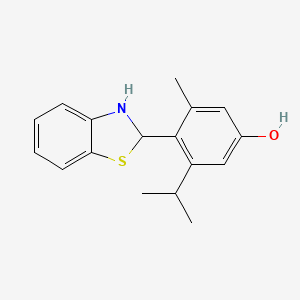
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
